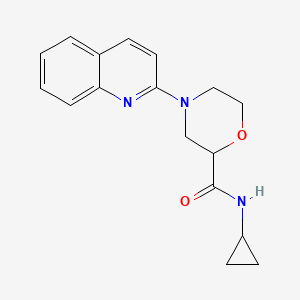![molecular formula C16H26N4O2S B6471994 4-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carbonyl)thiomorpholine CAS No. 2640885-44-3](/img/structure/B6471994.png)
4-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carbonyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carbonyl)thiomorpholine is an organic compound with applications in various fields, including medicinal chemistry and industrial chemistry. Its unique structure comprises an oxadiazole ring, a piperidine ring, and a thiomorpholine ring, making it an interesting molecule for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carbonyl)thiomorpholine generally involves multi-step reactions, starting with the preparation of the oxadiazole ring. This is followed by the introduction of the piperidine and thiomorpholine rings. The synthetic route includes:
Formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids.
Nucleophilic substitution reactions to introduce the piperidine and thiomorpholine rings.
Optimization of reaction conditions, including temperature control, solvent selection, and purification steps.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, emphasizing efficiency and cost-effectiveness. Batch reactors or continuous flow systems might be used, optimizing reaction times and yields. Catalysts and automated processes ensure consistent quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often forming sulfoxides or sulfones.
Reduction: : Reduction reactions can break down certain structural elements, leading to simpler products.
Substitution: : Commonly undergoes nucleophilic or electrophilic substitution due to the presence of active groups.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or chromium trioxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions using reagents like halogenated compounds, bases, or acids.
Major Products
Sulfoxides and sulfones from oxidation.
Reduced fragments from reduction.
Various substituted derivatives depending on the starting materials and conditions.
Scientific Research Applications
4-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carbonyl)thiomorpholine finds applications in several scientific fields:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: : Explored for its potential as a therapeutic agent in treating various diseases due to its unique structural features.
Industry: : Utilized in the manufacture of specialized polymers, resins, and as a catalyst in some chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. Its mechanism of action involves:
Binding to active sites of enzymes, inhibiting or modifying their activity.
Interacting with cellular membranes, altering permeability and signaling pathways.
Modulating biochemical pathways related to oxidative stress, inflammation, or metabolic processes.
Comparison with Similar Compounds
4-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carbonyl)thiomorpholine shares similarities with other compounds possessing oxadiazole and piperidine rings but stands out due to its thiomorpholine ring, which imparts unique chemical and biological properties.
Similar Compounds
1,2,4-Oxadiazole derivatives: : Often used in medicinal chemistry for their antibacterial and antifungal activities.
Piperidine derivatives: : Commonly found in pharmaceuticals, serving as central nervous system agents or antihistamines.
Thiomorpholine derivatives: : Known for their role in designing drugs with enhanced pharmacokinetic properties.
This compound’s distinct combination of these three elements contributes to its versatility and utility in research and industry.
Properties
IUPAC Name |
[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-12(2)15-17-14(22-18-15)11-19-5-3-4-13(10-19)16(21)20-6-8-23-9-7-20/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXJTENHARQOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCCC(C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471914.png)
![3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471922.png)

![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471935.png)
![2-(pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine](/img/structure/B6471943.png)
![4-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471947.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6471955.png)
![3-chloro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine](/img/structure/B6471966.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6471967.png)
![3-methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6471985.png)
![3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472001.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6472010.png)
![3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472015.png)
![4-{[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine](/img/structure/B6472022.png)
